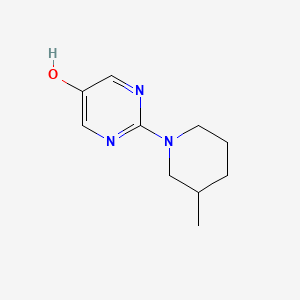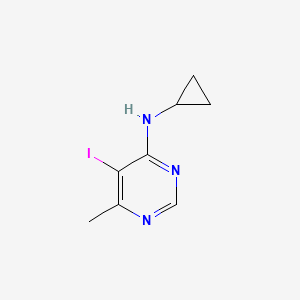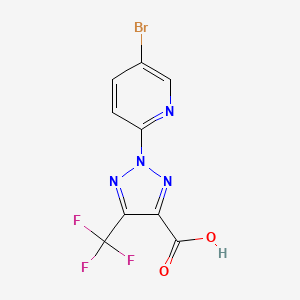![molecular formula C12H16N2O3 B11787836 3-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propanoic acid](/img/structure/B11787836.png)
3-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Oxo-3,5,6,7,8,9-Hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propansäure ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die einen Cycloheptapyridazinring umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(3-Oxo-3,5,6,7,8,9-Hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propansäure umfasst in der Regel mehrere Schritte, beginnend mit leicht verfügbaren Vorstufen. Zu den wichtigsten Schritten gehören die Bildung des Cycloheptapyridazinrings und die anschließende Funktionalisierung zur Einführung der Propansäureeinheit. Spezifische Reaktionsbedingungen, wie z. B. Temperatur, Lösungsmittel und Katalysatoren, werden optimiert, um hohe Ausbeuten und Reinheit zu erzielen.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die großtechnische Synthese unter optimierten Reaktionsbedingungen umfassen, um Kosteneffizienz und Skalierbarkeit zu gewährleisten. Der Prozess kann kontinuierliche Fließreaktoren und fortschrittliche Reinigungsverfahren umfassen, um industrielle Standards zu erfüllen.
Chemische Reaktionsanalyse
Reaktionstypen
3-(3-Oxo-3,5,6,7,8,9-Hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder bestehende zu modifizieren.
Reduktion: Reduktionsreaktionen können verwendet werden, um den Oxidationszustand der Verbindung zu verändern, was möglicherweise zu verschiedenen Derivaten führt.
Substitution: Die Verbindung kann an Substitutionsreaktionen teilnehmen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel (z. B. Kaliumpermanganat), Reduktionsmittel (z. B. Natriumborhydrid) und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen wie Temperatur, pH-Wert und die Wahl des Lösungsmittels sind entscheidend, um die gewünschten Ergebnisse zu erzielen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab. Beispielsweise kann Oxidation zu Carbonsäuren oder Ketonen führen, während Reduktion zu Alkoholen oder Aminen führen kann.
Wissenschaftliche Forschungsanwendungen
3-(3-Oxo-3,5,6,7,8,9-Hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propansäure hat eine breite Palette wissenschaftlicher Forschungsanwendungen, darunter:
Chemie: Die Verbindung wird als Baustein für die Synthese komplexerer Moleküle und zur Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Sie kann als Sonde oder Inhibitor in biologischen Studien dienen und hilft, biochemische Pfade aufzuklären.
Medizin: Die Verbindung hat potenzielle therapeutische Anwendungen, z. B. bei der Entwicklung neuer Medikamente, die auf bestimmte Krankheiten abzielen.
Industrie: Sie kann bei der Herstellung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den 3-(3-Oxo-3,5,6,7,8,9-Hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propansäure ihre Wirkung entfaltet, hängt von ihrer jeweiligen Anwendung ab. In biologischen Systemen kann sie mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, deren Aktivität modulieren und zelluläre Pfade beeinflussen. Die genauen beteiligten molekularen Zielstrukturen und Pfade können je nach Kontext ihrer Verwendung variieren.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propanoic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which 3-(3-Oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Oxo-8-methyl-2,3,5,6,7,8-hexahydroindolizin-8a(1H)-carbonsäure
- 1-Methyl-3-oxo-2,3,5,6,7,8-hexahydroisoquinolin-Derivate
Einzigartigkeit
Im Vergleich zu ähnlichen Verbindungen zeichnet sich 3-(3-Oxo-3,5,6,7,8,9-Hexahydro-2H-cyclohepta[c]pyridazin-2-yl)propansäure durch ihre einzigartige Cycloheptapyridazinringstruktur aus, die ihr besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht sie zu einer wertvollen Verbindung für verschiedene Forschungs- und Industrieanwendungen.
Eigenschaften
Molekularformel |
C12H16N2O3 |
|---|---|
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
3-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)propanoic acid |
InChI |
InChI=1S/C12H16N2O3/c15-11-8-9-4-2-1-3-5-10(9)13-14(11)7-6-12(16)17/h8H,1-7H2,(H,16,17) |
InChI-Schlüssel |
QDFBAHJDPPVSHK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2=CC(=O)N(N=C2CC1)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(Difluoromethoxy)benzo[d]oxazole-6-acetonitrile](/img/structure/B11787774.png)
![7-(4-Aminopiperidin-1-yl)-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11787788.png)







![(7AS)-6-Aminotetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B11787831.png)
